molecular formula C16H10F2N2OS B2632003 4-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 123084-37-7

4-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2632003
CAS No.: 123084-37-7
M. Wt: 316.33
InChI Key: OQDSOHYNCNSWJH-UHFFFAOYSA-N
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Description

4-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound with the molecular formula C13H9F2NO It is characterized by the presence of a fluorine atom on both the benzamide and thiazole rings, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 4-fluoroaniline with carbon disulfide and an appropriate halogenating agent, such as bromine or chlorine, under basic conditions.

    Coupling with Benzamide: The synthesized thiazole derivative is then coupled with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The fluorine atoms on the benzamide and thiazole rings can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Alcohol derivatives

    Substitution: Various substituted benzamide and thiazole derivatives

Scientific Research Applications

4-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-fluorophenyl)benzamide
  • 4-chloro-N-(4-fluorophenyl)benzamide
  • 4-methyl-N-(4-fluorophenyl)benzamide

Uniqueness

4-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to form strong interactions with molecular targets, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

4-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2OS/c17-12-5-1-10(2-6-12)14-9-22-16(19-14)20-15(21)11-3-7-13(18)8-4-11/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDSOHYNCNSWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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